

In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylbenzene-1,4-disulfonic acid

Cat. No.: B1266782

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzene-1,4-disulfonic acid, identified by the CAS number 26585-57-9, is a specialized aromatic organic compound.^{[1][2][3][4][5]} Structurally, it is a derivative of toluene (methylbenzene) featuring an amine group and two sulfonic acid groups attached to the benzene ring. While information regarding its direct application in drug development and biological signaling pathways is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. Sulfonic acid groups can improve water solubility and introduce acidic character, while the aminotoluene core can be a scaffold for further chemical modifications. This guide provides a summary of the available technical information on its commercial suppliers and general analytical approaches.

Commercial Supplier Data

Identifying commercial suppliers for **2-Amino-5-methylbenzene-1,4-disulfonic acid** can be challenging due to its niche status. However, several chemical suppliers list this compound in their catalogs, often with limited technical specifications. The following table summarizes the available data from a selection of suppliers. Researchers are advised to contact these suppliers directly to obtain detailed certificates of analysis and confirm current availability.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Catalog Number
Appchem	26585-57-9	C7H9NO6S2	267.28	Not Specified	AJ31685
Arctom	26585-57-9	Not Specified	Not Specified	Not Specified	KOR-VS-13129
Sigma-Aldrich (via Enamine)	26585-57-9	Not Specified	Not Specified	Not Specified	ENA444723406
Unnamed Supplier (via lookchem.com)	26585-57-9	Not Specified	Not Specified	95%	Not Specified

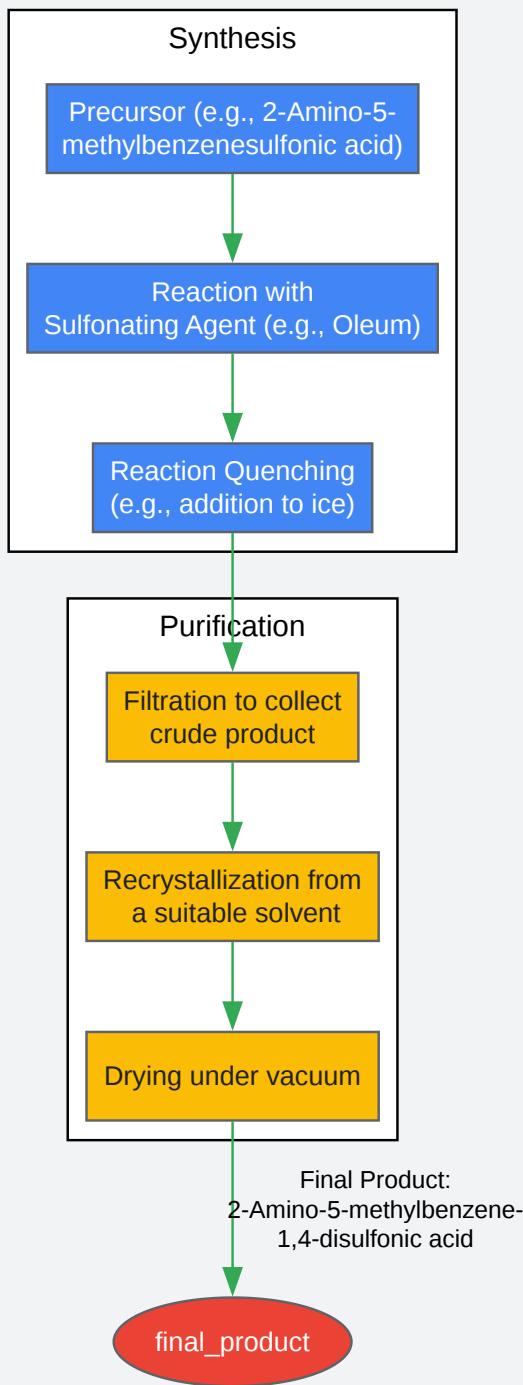
Note: The data presented is based on publicly accessible catalog information and may not be exhaustive. Purity and other specifications should be confirmed with the supplier.

Physicochemical Properties

Based on its structure and available data for related compounds, the following properties can be anticipated:

- Appearance: Likely a solid, crystalline powder.
- Solubility: The presence of two sulfonic acid groups suggests good solubility in water and polar organic solvents.
- Acidity: The sulfonic acid groups are strongly acidic.

Experimental Protocols


Detailed, validated experimental protocols specifically for the synthesis and analysis of **2-Amino-5-methylbenzene-1,4-disulfonic acid** are not readily available in peer-reviewed scientific literature. However, general methodologies for the synthesis of aromatic sulfonic acids and the analysis of amino compounds can be adapted.

General Synthesis Approach: Sulfonation

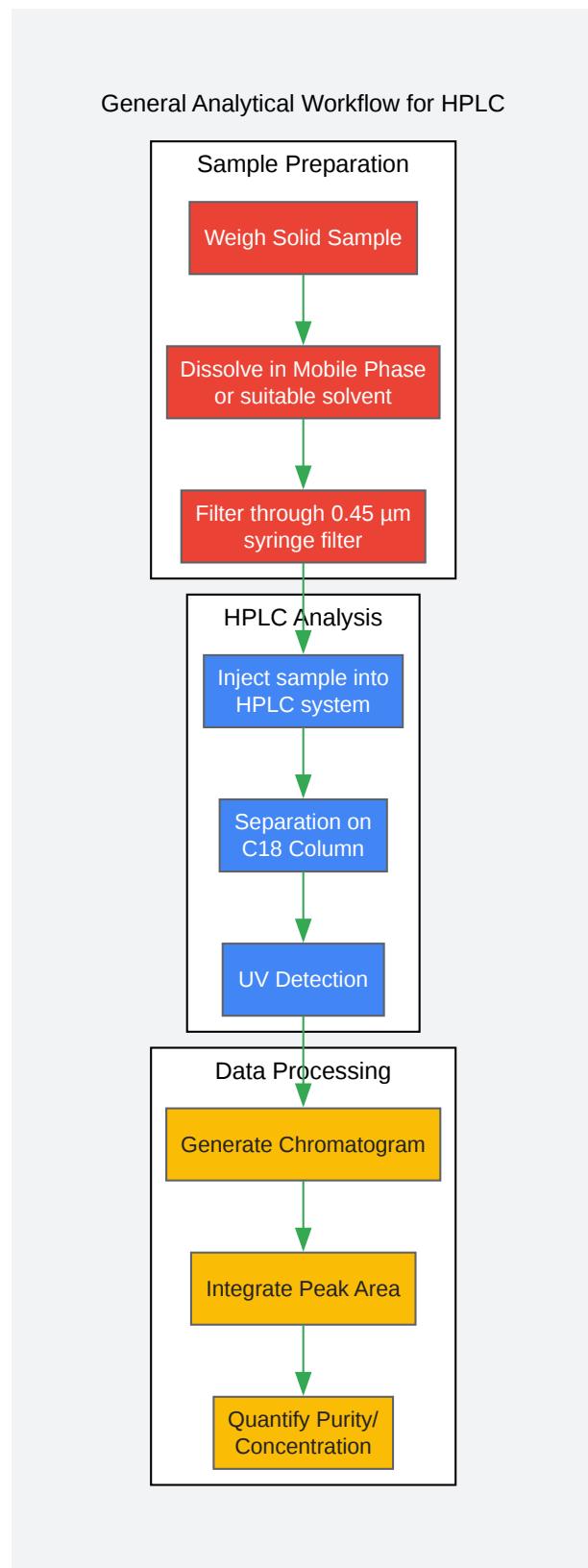
The synthesis of this compound would likely involve the sulfonation of an aminotoluene precursor. A plausible, though unverified, pathway could be the di-sulfonation of 2-amino-5-methylbenzenesulfonic acid. This type of reaction typically involves reacting the substrate with a strong sulfonating agent, such as oleum (fuming sulfuric acid), under controlled temperature conditions.

A logical workflow for such a synthesis is depicted below.

General Workflow for Chemical Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of an aromatic sulfonic acid.


General Analytical Approach: High-Performance Liquid Chromatography (HPLC)

The purity and identity of **2-Amino-5-methylbenzene-1,4-disulfonic acid** can be assessed using High-Performance Liquid Chromatography (HPLC), likely with UV detection. Given its polar nature, a reverse-phase HPLC method would be appropriate.

A hypothetical HPLC method could be as follows:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol.
- Detection: UV spectrophotometer, monitoring at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.

The following diagram illustrates a typical analytical workflow.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the analysis of a chemical compound using HPLC.

Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the use of **2-Amino-5-methylbenzene-1,4-disulfonic acid** in biological systems, signaling pathway studies, or as a key intermediate in drug discovery programs. The primary application context for structurally similar aminobenzenesulfonic acids is as intermediates in the synthesis of azo dyes and pigments.^[6] For instance, the related monosulfonic acid, 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), is used in the manufacturing of various red and violet dyes.^[6]

Given this, the utility of **2-Amino-5-methylbenzene-1,4-disulfonic acid** for the target audience of life science researchers may be as a starting material for the synthesis of novel compounds. Its functional groups (an amine for amide or sulfonamide formation, and sulfonic acids for potential salt formation or as polar contacts in protein-ligand interactions) offer handles for chemical elaboration.

Conclusion

2-Amino-5-methylbenzene-1,4-disulfonic acid is a commercially available, albeit niche, chemical intermediate. While detailed technical data and established experimental protocols are scarce in the public domain, this guide provides a starting point for sourcing the material and applying general chemical principles for its synthesis and analysis. Its potential for application in drug discovery and development remains largely unexplored, presenting an opportunity for researchers to investigate its properties and derivatize it into novel molecular entities. It is strongly recommended that researchers obtain a certificate of analysis from any commercial supplier and perform their own analytical validation before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. 2-amino-5-methylbenzene-1,4-disulfonic acid | 26585-57-9 [sigmaaldrich.com]

- 3. 2-AMINO-5-METHYL-1,4-BENZENEDISULFONIC ACID26585-57-9,Purity95%_Sajjan India Pvt. Ltd. [molbase.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. arctomsci.com [arctomsci.com]
- 6. 2-Amino-5-methylbenzenesulfonic acid [dyestuffintermediates.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266782#commercial-suppliers-of-2-amino-5-methylbenzene-1-4-disulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com